molecular formula C25H23FN4O5 B2929713 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA CAS No. 1022665-81-1

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA

Katalognummer: B2929713
CAS-Nummer: 1022665-81-1
Molekulargewicht: 478.48
InChI-Schlüssel: KJOXAVSGTRUAFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-5-nitrophenyl)urea (CAS 1022665-81-1) is a heterocyclic urea derivative characterized by a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The compound features a central urea linkage connecting two aromatic moieties: a 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl group and a 2-fluoro-5-nitrophenyl group.

The 2-fluoro-5-nitrophenyl substituent introduces strong electron-withdrawing effects (via the nitro group) and moderate steric hindrance (via fluorine), which may influence binding affinity to biological targets. The dihydroisoquinoline scaffold, common in kinase inhibitors, further implies interactions with enzymatic domains .

Eigenschaften

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-22-13-18(30(32)33)7-8-20(22)26/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOXAVSGTRUAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea is a complex organic compound with potential biological activities. Its structure incorporates a urea moiety and various aromatic groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C25H24N4O5
  • Molecular Weight : 460.4819 g/mol
  • CAS Number : 1024068-70-9
  • Structure : The compound features a urea linkage between a substituted phenyl group and a dimethoxy-dihydroisoquinoline moiety, along with a nitrophenyl substituent.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, urea derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. In vitro assays utilizing MTT assays have demonstrated that related compounds can reduce cell viability significantly at micromolar concentrations (EC50 values typically below 25 μM) .

Table 1: Cytotoxicity of Urea Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)UreaA549TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar compounds have indicated effectiveness against various pathogens, including bacteria and fungi. The nitro group in the structure may enhance antimicrobial activity by generating reactive nitrogen species that disrupt microbial cellular functions.

The precise mechanism of action for 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and survival pathways. For example:

  • Inhibition of Kinases : Many urea derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • DNA Interaction : The aromatic rings may facilitate intercalation into DNA or RNA structures, leading to disruption of nucleic acid functions.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of various urea derivatives against lung cancer cell lines (A549). The findings indicated that certain modifications to the urea structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar nitro-substituted compounds against Staphylococcus aureus and E. coli. Results showed promising inhibitory effects at low concentrations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Key Structural Analog: 3-[(3,4-Dichlorophenyl)Methyl]-1-{4-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-1-yl)Methyl]Phenyl}Urea

A closely related compound, 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1024533-31-0), shares the same dihydroisoquinoline core and urea backbone but differs in the substituent on the distal phenyl ring. Key distinctions include:

Property Target Compound Analog (CAS 1024533-31-0)
CAS Number 1022665-81-1 1024533-31-0
Substituent 2-Fluoro-5-nitrophenyl 3,4-Dichlorophenylmethyl
Molecular Formula Not explicitly provided (inferred*) C₂₆H₂₅Cl₂N₃O₃
Molar Mass (g/mol) ~492 (estimated*) 498.4
Electronic Effects Strong electron-withdrawing (NO₂, F) Moderate electron-withdrawing (Cl)
Lipophilicity (LogP) Moderate (nitro reduces lipophilicity) High (Cl enhances lipophilicity)

*Inference based on substituent molecular weights: Replacement of NO₂ (46 g/mol) + F (19 g/mol) with Cl₂ (71 g/mol) in the analog suggests a molar mass reduction of ~6 g/mol in the target compound.

Functional Implications of Substituent Variations

Electron-Withdrawing vs. Lipophilic Effects
  • The nitro group may also increase metabolic susceptibility to reduction .
  • Chlorine’s inductive effects are weaker than nitro, which may alter binding kinetics .

Research Findings and Trends

  • Chlorinated analogs may exhibit longer half-lives due to metabolic resistance .
  • Selectivity : Fluorine’s small atomic radius (target compound) might reduce steric clashes in tight binding pockets compared to bulkier dichlorophenyl groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.